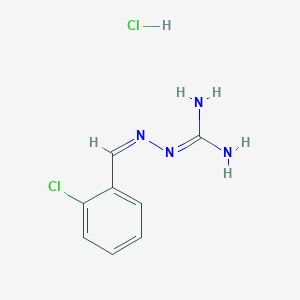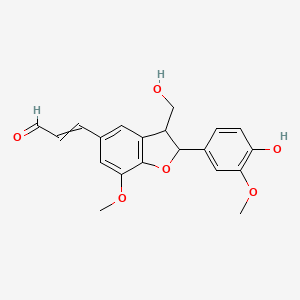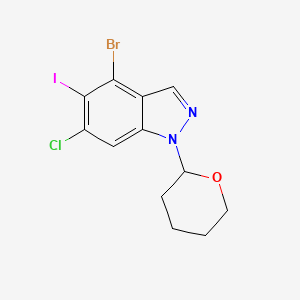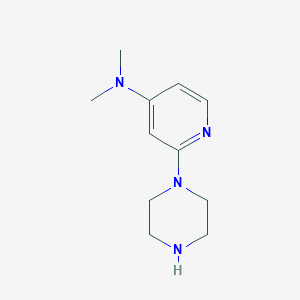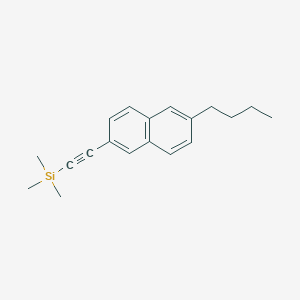
2-(6-Butylnaphthalen-2-yl)ethynyl-trimethylsilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(6-Butylnaphthalen-2-yl)ethynyl-trimethylsilane is an organic compound that features a naphthalene ring substituted with a butyl group and an ethynyl-trimethylsilane group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Butylnaphthalen-2-yl)ethynyl-trimethylsilane typically involves the following steps:
Formation of the naphthalene derivative: The starting material, 6-butylnaphthalene, is prepared through Friedel-Crafts alkylation of naphthalene with butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the ethynyl group: The 6-butylnaphthalene is then subjected to a Sonogashira coupling reaction with trimethylsilylacetylene in the presence of a palladium catalyst and a copper co-catalyst. This reaction introduces the ethynyl-trimethylsilane group to the naphthalene ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions
2-(6-Butylnaphthalen-2-yl)ethynyl-trimethylsilane undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and lithium aluminum hydride.
Substitution: Common nucleophiles include halides, amines, and alcohols.
Major Products
Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-(6-Butylnaphthalen-2-yl)ethynyl-trimethylsilane has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: Used in the production of advanced materials such as organic semiconductors and light-emitting diodes.
作用機序
The mechanism of action of 2-(6-Butylnaphthalen-2-yl)ethynyl-trimethylsilane involves its interaction with specific molecular targets and pathways. The ethynyl-trimethylsilane group can undergo various chemical transformations, allowing the compound to participate in a wide range of reactions. The naphthalene ring provides a stable aromatic core, while the butyl group enhances the compound’s solubility and stability.
類似化合物との比較
Similar Compounds
Ethynyltrimethylsilane: A simpler compound with similar reactivity but lacking the naphthalene and butyl groups.
6-Butylnaphthalene: Lacks the ethynyl-trimethylsilane group, resulting in different reactivity and applications.
Trimethylsilylacetylene: Similar in structure but lacks the naphthalene and butyl groups.
Uniqueness
2-(6-Butylnaphthalen-2-yl)ethynyl-trimethylsilane is unique due to its combination of a naphthalene ring, a butyl group, and an ethynyl-trimethylsilane group. This combination imparts unique chemical and physical properties, making it a versatile compound for various applications in scientific research and industry.
特性
分子式 |
C19H24Si |
|---|---|
分子量 |
280.5 g/mol |
IUPAC名 |
2-(6-butylnaphthalen-2-yl)ethynyl-trimethylsilane |
InChI |
InChI=1S/C19H24Si/c1-5-6-7-16-8-10-19-15-17(9-11-18(19)14-16)12-13-20(2,3)4/h8-11,14-15H,5-7H2,1-4H3 |
InChIキー |
GYRANTWFAGNJNU-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=CC2=C(C=C1)C=C(C=C2)C#C[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


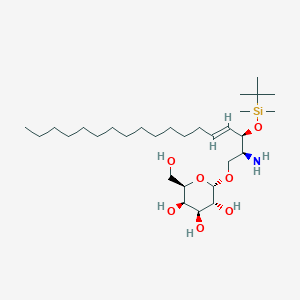
![[2-(4-Bromophenyl)-5-methylpyrazol-3-yl]methanol](/img/structure/B13840879.png)
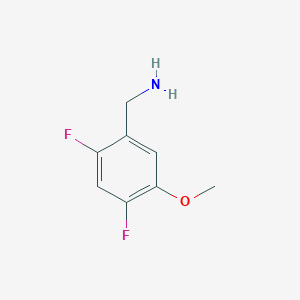
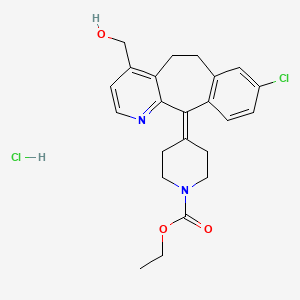
![B-[2-(Methylamino)-4-pyridinyl]boronic Acid Hydrochlroide Hydrate](/img/structure/B13840901.png)

